molecular formula C13H16O3 B14410586 (2-Cyclopentylphenoxy)acetic acid CAS No. 82506-23-8

(2-Cyclopentylphenoxy)acetic acid

Cat. No.: B14410586
CAS No.: 82506-23-8
M. Wt: 220.26 g/mol
InChI Key: CXXVUIYOBSCLHG-UHFFFAOYSA-N
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Description

(2-Cyclopentylphenoxy)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopentyl group attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentylphenoxy)acetic acid typically involves the reaction of cyclopentyl bromide with phenol to form 2-cyclopentylphenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentyl ketones or carboxylic acids.

    Reduction: Formation of cyclopentyl alcohols.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

(2-Cyclopentylphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Cyclopentylphenoxy)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can interact with aromatic residues in proteins, affecting their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog with similar chemical properties but lacking the cyclopentyl group.

    Cyclopentylacetic acid: Contains the cyclopentyl group but lacks the phenoxy moiety.

    2-Phenoxypropionic acid: Similar structure but with a propionic acid instead of acetic acid.

Uniqueness

(2-Cyclopentylphenoxy)acetic acid is unique due to the presence of both the cyclopentyl and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

82506-23-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(2-cyclopentylphenoxy)acetic acid

InChI

InChI=1S/C13H16O3/c14-13(15)9-16-12-8-4-3-7-11(12)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15)

InChI Key

CXXVUIYOBSCLHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2OCC(=O)O

Origin of Product

United States

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